Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-
Overview
Description
Silane, (1,1-dimethylethyl)[(5-iodopentyl)oxy]dimethyl-, also known by its IUPAC name tert-butyl [(5-iodopentyl)oxy]dimethylsilane , is a chemical compound with the molecular formula C11H25IOSi . It belongs to the class of silane compounds and features a terminal iodine group. Silanes are commonly used for surface modifications, and in this case, the iodine serves as an excellent leaving group for nucleophilic substitution reactions .
Scientific Research Applications
Structure and Thermodynamic Stability : A study by Belogolova and Sidorkin (2004) focused on the structure and thermodynamic stability of Si-substituted dimethyl(N-acetylacetamidomethyl)silanes. They found that these compounds exist in chelate forms with pentacoordinate silicon atoms, offering energetic advantages over nonchelate structures. This research contributes to understanding the stability and structure of such silane derivatives (Belogolova & Sidorkin, 2004).
Potential in Drug Synthesis : Troegel, Möller, and Tacke (2010) synthesized new silanes that could serve as building blocks for silicon-containing drugs. Their work indicates the potential of silanes in medicinal chemistry, especially in the synthesis of new therapeutic agents (Troegel, Möller, & Tacke, 2010).
Electrically Conducting Polymers : Taniki, Nakao, and Kaeriyama (1993) explored the use of dimethyl-bis(2-thienyl)silane for the chemical polymerization, resulting in electrically conducting polymers. This research opens doors to applications in electronics and materials science (Taniki, Nakao, & Kaeriyama, 1993).
NMR Spectra Analysis in Industry : Bain et al. (2000) analyzed the NMR spectra of dimethylsilanes, which are frequently used in industry due to their versatile properties. This research aids in identifying and understanding the properties of these silanes in industrial applications (Bain et al., 2000).
Gas-phase Reactions on Surfaces : White and Tripp (2000) studied the gas-phase reaction of a specific aminopropyl dimethyl silane on silica surfaces. Their findings contribute to the understanding of surface chemistry and potential applications in material science (White & Tripp, 2000).
Applications in Self-Assembled Supramolecules : Miura et al. (2004) reported the synthesis of silicon-bridged self-assembled supramolecules, demonstrating the potential of silanes in the field of supramolecular chemistry and nanotechnology (Miura et al., 2004).
Enhanced Ordering under Confinement : Yurdumakan et al. (2005) observed strong ordering of Si-(CH3)2 groups under confinement, suggesting applications in surface science and material interfaces (Yurdumakan et al., 2005).
Chemical Vapor Deposition of Silicon Oxynitrides : Boudreau et al. (1993) used tris(dimethylamino)silane for the deposition of silicon oxynitride thin films, demonstrating applications in semiconductor and material industries (Boudreau et al., 1993).
Properties
IUPAC Name |
tert-butyl-(5-iodopentoxy)-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25IOSi/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWAIPMPRTUOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561715 | |
Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85514-45-0 | |
Record name | tert-Butyl[(5-iodopentyl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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